molecular formula C14H9N3O5 B2956532 N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide CAS No. 921899-69-6

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide

Cat. No.: B2956532
CAS No.: 921899-69-6
M. Wt: 299.242
InChI Key: ZMJYKIDZCCSAQD-UHFFFAOYSA-N
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Description

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a benzo[d][1,3]dioxol-5-yl (piperonyl) group attached to a 1,3,4-oxadiazole core, which is further substituted with a furan-2-carboxamide moiety. Its molecular formula is C₁₇H₁₄N₄O₅S₂, with a molecular weight of 418.5 g/mol .

Properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O5/c18-12(10-2-1-5-19-10)15-14-17-16-13(22-14)8-3-4-9-11(6-8)21-7-20-9/h1-6H,7H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJYKIDZCCSAQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the oxadiazole ring through cyclization reactions. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the formation of the oxadiazole ring. The benzo[d][1,3]dioxole moiety can be introduced through electrophilic aromatic substitution reactions, while the furan carboxamide group is typically formed through amide coupling reactions using reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and increased efficiency. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzo[d][1,3]dioxole and furan moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzo[d][1,3]dioxole moiety can interact with enzymes and receptors, modulating their activity. The oxadiazole ring is known for its ability to form hydrogen bonds and interact with biological macromolecules, influencing various biochemical pathways. The furan carboxamide group can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Structural Variations and Heterocyclic Cores

The target compound’s 1,3,4-oxadiazole core distinguishes it from analogs with other heterocycles (e.g., thiazoles, triazoles, pyrazoles). Key comparisons include:

Compound Name Heterocyclic Core Substituents Key Structural Features Reference ID
Target Compound 1,3,4-Oxadiazole Benzo[d][1,3]dioxol-5-yl, furan-2-carboxamide Oxadiazole-furan linkage
D14 () Thiazole 4-(Methylthio)phenyl, benzyloxy Thiazole-amide scaffold
5a () Triazole 1H-1,2,4-Triazol-1-yl Conjugated dienamide
6a () Pyrazole Tosyl group, furan-2-yl Pyrazole-sulfonamide hybrid
Compound 55 () Thiazole 3-Chloro-4-methoxybenzoyl, cyclopropanecarboxamide Thiazole-cyclopropane fusion

Physical Properties

Melting points and solubility profiles highlight structural influences:

Compound Name Melting Point (°C) Physical Form Reference ID
Target Compound N/A Not reported
5a () 230–231 Crystalline solid
5c () 157–158 Colorless crystals
D16 () 231.4–233.5 Yellow solid
Compound 93 N/A Brown oil

Key Insight : High melting points (>230°C) in 5a and D16 suggest strong intermolecular interactions (e.g., hydrogen bonding), whereas oily compounds (e.g., Compound 93 ) lack crystalline order .

Molecular Weight and Pharmacokinetic Implications

Molecular weight (MW) and substituent bulk impact drug-likeness:

Compound Name Molecular Formula MW (g/mol) Key Substituents Reference ID
Target Compound C₁₇H₁₄N₄O₅S₂ 418.5 Thiadiazole, furan
D15 () C₂₄H₂₁N₃O₄S 447.5 Benzyloxy, dienamide
Compound 55 C₂₃H₁₈ClNO₅ 447.8 Chloro, methoxy, cyclopropane
6a () C₂₁H₁₈N₂O₅S 410.4 Tosyl, pyrazole

Key Insight : The target compound’s MW (418.5) falls within the acceptable range for oral bioavailability, though sulfur atoms in the thiadiazole may affect metabolic stability .

Biological Activity

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and medicinal chemistry. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the oxadiazole ring and subsequent coupling with the furan derivative. The synthetic pathway often utilizes standard organic reactions such as cyclization and amidation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing benzo[d][1,3]dioxol moieties. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity Comparison

CompoundCell LineIC50 (µM)Mechanism of Action
DoxorubicinHepG27.46DNA intercalation
Compound AHCT1161.54EGFR inhibition
Compound BMCF74.52Apoptosis induction via mitochondrial pathways

The above data illustrates that certain derivatives exhibit lower IC50 values compared to standard chemotherapeutics like Doxorubicin, indicating higher potency against specific cancer types .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • EGFR Inhibition : Some derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers.
  • Apoptosis Induction : Studies indicate that these compounds can trigger apoptosis in cancer cells by modulating proteins involved in the mitochondrial pathway such as Bax and Bcl-2 .
  • Cell Cycle Arrest : The compounds may also induce cell cycle arrest at various phases, thereby preventing cancer cell proliferation.

Study on Antiproliferative Effects

A notable study evaluated the antiproliferative effects of various benzo[d][1,3]dioxole derivatives on HepG2 liver cancer cells. The results indicated that compounds with oxadiazole linkages demonstrated significant cytotoxicity with IC50 values ranging from 1.54 µM to 4.52 µM .

Molecular Docking Studies

Molecular docking studies have provided insights into how these compounds interact with target proteins at the molecular level. For example, docking simulations revealed favorable binding affinities to EGFR, suggesting a potential mechanism for their anticancer effects .

Q & A

Q. What are the common synthetic routes for N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via coupling reactions between functionalized oxadiazole and furan-carboxamide precursors. For example, oxadiazole intermediates (e.g., 5-substituted-1,3,4-oxadiazoles) are often prepared by cyclization of thiosemicarbazides using reagents like POCl₃ . The final amide bond formation typically employs carbodiimide coupling agents (e.g., EDC·HCl) with catalytic 4-DMAP in anhydrous solvents (e.g., CHCl₃), followed by purification via column chromatography (e.g., toluene/EtOAc gradients) . Intermediates are validated using ¹H/¹³C NMR (e.g., in DMSO-d₆) and mass spectrometry (ESI-MS or HR-MS) to confirm structural integrity .

Q. How is the purity and structural identity of the compound confirmed in academic research?

  • Methodological Answer : Purity is assessed using thin-layer chromatography (TLC) on silica gel plates (e.g., Merck F254) with UV visualization . Structural confirmation involves:
  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–8.0 ppm for benzodioxole and furan moieties) and carbonyl carbons (δ ~160–170 ppm) .
  • IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HR-MS) : Matches calculated and observed m/z values (e.g., Δ < 2 ppm) .

Advanced Research Questions

Q. How can low yields in the synthesis of this compound be systematically addressed?

  • Methodological Answer : Low yields (e.g., 18% in analogous syntheses ) may arise from incomplete coupling or side reactions. Optimization strategies include:
  • Reagent stoichiometry : Increasing equivalents of coupling agents (e.g., EDC·HCl) or activating agents (e.g., HOBt).
  • Solvent selection : Using polar aprotic solvents (e.g., DMF) to enhance reactivity.
  • Temperature control : Extended reaction times (48–72 hours) at room temperature or mild heating (30–40°C) .
  • Purification : Gradient elution in column chromatography to separate closely related byproducts .

Q. What in vitro biological assays are suitable for evaluating the anticancer potential of this compound?

  • Methodological Answer : Anticancer activity is typically screened using:
  • Cytotoxicity assays : MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values calculated .
  • Mechanistic studies : Apoptosis induction (Annexin V/PI staining) and cell cycle arrest (flow cytometry) .
  • Comparative analysis : Benchmarking against known chemotherapeutics (e.g., doxorubicin) to assess potency .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?

  • Methodological Answer : Discrepancies may arise from solvent effects, tautomerism, or impurities. Resolution steps include:
  • Multi-solvent NMR : Repeating NMR in CDCl₃ vs. DMSO-d₆ to observe solvent-dependent shifts .
  • 2D NMR techniques : HSQC and HMBC to correlate ambiguous proton-carbon signals .
  • Supplementary analytics : LC-MS or HPLC (C18 columns) to detect and quantify impurities .

Q. What computational or experimental approaches are used to study structure-activity relationships (SAR) for this compound?

  • Methodological Answer : SAR studies involve:
  • Substituent variation : Modifying benzodioxole (e.g., electron-withdrawing groups) or furan (e.g., methyl substituents) to assess activity changes .
  • Molecular docking : Simulating interactions with target proteins (e.g., tubulin or kinases) using software like AutoDock .
  • Pharmacophore modeling : Identifying critical functional groups (e.g., oxadiazole ring for hydrogen bonding) .

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